Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
Description
Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing both cyclic and aromatic components. The compound is formally designated as this compound, reflecting its core structural elements of a cyclopropane ring directly bonded to a methanamine group that carries a para-methoxyphenyl substituent. Alternative nomenclature systems have identified this compound as 1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride, emphasizing the connectivity pattern between the aromatic and aliphatic components.
The stereochemical aspects of this compound are particularly noteworthy, as both enantiomeric forms have been synthesized and characterized. The S-enantiomer is specifically designated as (S)-cyclopropyl(4-methoxyphenyl)methanamine hydrochloride with Chemical Abstracts Service number 1213693-68-5, while the R-enantiomer carries the designation (R)-cyclopropyl(4-methoxyphenyl)methanamine hydrochloride with Chemical Abstracts Service number 1212831-96-3. This stereochemical distinction is crucial for understanding the compound's potential biological activities and synthetic applications, as the different spatial arrangements of atoms can lead to significantly different properties and interactions.
The molecular weight of the hydrochloride salt form is calculated as 213.71 grams per mole, representing the addition of hydrogen chloride to the free base form which has a molecular weight of 177.24 grams per mole. The presence of the hydrochloride salt enhances the compound's water solubility and provides greater stability during storage and handling, making it more suitable for various research applications and synthetic procedures.
Historical Development and Discovery
The development of this compound emerges from the broader historical context of cyclopropylamine chemistry, which has been recognized for its significance in medicinal chemistry and organic synthesis for several decades. Cyclopropylamine compounds, characterized by their unique three-membered ring structure bonded to nitrogen-containing functionalities, have attracted considerable attention due to their distinctive chemical properties arising from ring strain and electronic effects.
The synthetic methodology for preparing this compound involves sophisticated multi-step organic reactions that represent advances in modern synthetic chemistry. The synthesis typically begins with cyclopropanation reactions, followed by substitution processes and reductive amination steps that introduce the methoxyphenyl group and establish the desired stereochemistry. These synthetic approaches have been refined over time to optimize yield and purity, often utilizing continuous flow reactor technology for industrial-scale production.
Historical developments in cyclopropylamine synthesis have provided the foundation for preparing compounds like this compound. Early methods for cyclopropylating amines were limited in scope and required harsh reaction conditions, but subsequent advances have led to milder, more general procedures. The development of reductive amination techniques using cyclopropanone equivalents has been particularly influential, enabling the efficient introduction of cyclopropyl groups into amine-containing molecules under relatively mild conditions.
The recognition of cyclopropyl groups as valuable pharmacophores in drug design has further driven interest in compounds like this compound. The unique properties of cyclopropyl rings, including their ability to impart conformational constraint while maintaining a high fraction of sp3 character, have made them attractive elements in medicinal chemistry applications. The ring strain inherent in cyclopropane systems produces shorter, stronger, and more polarized carbon-hydrogen bonds that can influence metabolic stability and biological activity.
Position in Contemporary Organic Chemistry Research
This compound occupies a prominent position in contemporary organic chemistry research as both a synthetic building block and a model compound for studying cyclopropyl-containing systems. The compound is classified within the broader category of protein degrader building blocks, highlighting its potential utility in modern drug discovery efforts that target protein-protein interactions and cellular degradation pathways. This classification reflects the growing importance of heterocyclic amines in developing novel therapeutic agents with improved pharmacological profiles.
Current research applications of this compound span multiple areas of organic and medicinal chemistry. The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those designed for biological evaluation and pharmaceutical development. Its unique structural features, combining the conformational rigidity of the cyclopropyl group with the electronic properties of the methoxyphenyl substituent, make it an attractive starting material for structure-activity relationship studies.
The availability of both enantiomeric forms of this compound has facilitated research into stereochemical effects on biological activity and chemical reactivity. These enantiomers provide researchers with valuable tools for investigating the importance of three-dimensional molecular shape in determining compound properties and interactions. Such studies are particularly relevant in the context of drug design, where small changes in stereochemistry can lead to significant differences in biological activity, selectivity, and safety profiles.
Contemporary synthetic methodology development has also benefited from studies involving this compound and related compounds. The challenges associated with constructing molecules containing both cyclopropyl and aromatic amine functionalities have led to advances in coupling reactions, stereochemical control, and functional group tolerance in synthetic transformations. These methodological advances have broader implications for the field of organic synthesis, contributing to the development of more efficient and selective synthetic routes to complex organic molecules.
The compound's role in understanding cyclopropyl group metabolism represents another important aspect of contemporary research. Studies have revealed that cyclopropyl groups can undergo various metabolic transformations, including oxidation and bioactivation pathways that can lead to reactive intermediates. Understanding these metabolic processes is crucial for the design of cyclopropyl-containing pharmaceuticals and helps inform decisions about compound optimization and development strategies.
Properties
IUPAC Name |
cyclopropyl-(4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8;/h4-8,11H,2-3,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXIXBPARKOHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58271-59-3 | |
| Record name | 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, also known as (S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClN
- CAS Number : 1213693-68-5
- Molecular Weight : 215.72 g/mol
The compound features a cyclopropyl group attached to a methoxyphenyl moiety, which is believed to facilitate interactions with various biological targets, particularly in neuropharmacology.
The biological activity of (S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is primarily attributed to its interactions with neurotransmitter systems:
- Receptor Interactions : Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, potentially influencing mood and anxiety pathways. Specifically, it has shown affinity for the 5-HT receptor family, which plays a crucial role in mood regulation and cognitive functions.
- Enzyme Modulation : The compound may also act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism, thereby affecting the levels of serotonin and dopamine in the brain .
Neuropharmacological Effects
- Antidepressant Potential : Initial studies indicate that (S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride may exhibit antidepressant-like effects, likely through its action on serotonin pathways.
- Anxiolytic Effects : There is evidence suggesting potential anxiolytic properties, warranting further investigation into its therapeutic applications for anxiety disorders .
Case Studies and Research Findings
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of (S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride:
- Absorption : The compound demonstrates favorable absorption characteristics due to its lipophilicity.
- Metabolism : Initial findings indicate moderate metabolic stability; however, further optimization may be required to enhance its pharmacokinetic profile .
- Excretion : The metabolic pathway primarily involves hepatic clearance.
Future Directions
Given the promising biological activity of (S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride:
- Further Research : More extensive studies are needed to elucidate its pharmacodynamics and therapeutic efficacy.
- Analog Development : Synthesis of analogs could enhance potency and selectivity for specific receptors, improving therapeutic outcomes.
Scientific Research Applications
Chemical Properties and Structure
Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride has the molecular formula and a molecular weight of approximately 213.70 g/mol. The compound features a cyclopropyl group attached to a 4-methoxyphenyl moiety, contributing to its unique chemical properties that facilitate various biological interactions.
Neuropharmacology
Research indicates that CPPM may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest potential antidepressant and anxiolytic effects, making it a candidate for further investigation in treating mood disorders.
- Receptor Interactions : Interaction studies have shown that CPPM may bind to serotonin receptors, which could explain its potential therapeutic effects. Further research is needed to quantify these interactions through receptor binding assays.
G Protein-Coupled Receptors (GPCRs)
CPPM has been explored as a ligand for specific GPCRs, which are crucial in mediating various physiological processes. Its ability to modulate cellular signaling pathways may impact numerous biological functions, including mood regulation and cognitive processes .
- Selectivity : Studies have highlighted the compound's selectivity for certain receptor subtypes, indicating its potential for targeted pharmacological applications .
Antidepressant Activity
A study focusing on the antidepressant-like effects of CPPM demonstrated its interaction with serotonin receptors, suggesting a mechanism by which it could alleviate depressive symptoms. The compound's selectivity for serotonin receptor subtypes was noted as a significant factor in its efficacy .
Enzyme Inhibition
CPPM has also been investigated for its potential as an enzyme inhibitor. This application could lead to therapeutic uses in modulating various biological processes through targeted enzyme inhibition. Further research is necessary to identify specific enzymes affected by CPPM.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation to form nitroso or nitro derivatives under controlled conditions. These reactions are critical for modifying the compound’s electronic properties and biological activity.
-
Example : Reaction with oxidizing agents (e.g., KMnO₄, CrO₃) yields N-oxides or nitro compounds , though specific conditions remain proprietary in industrial settings.
Reduction Reactions
The compound can be reduced to secondary or tertiary amines, enhancing its utility as a chiral building block in pharmaceutical synthesis.
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the cyclopropane ring or modifies substituents while retaining stereochemistry .
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Selectivity : The methoxy group directs reduction regioselectivity toward the aromatic ring or amine group, depending on reaction conditions .
Acid-Base Reactions
As a hydrochloride salt, the compound participates in reversible protonation/deprotonation:
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Deprotonation : Treatment with NaOH releases the free base (cyclopropyl(4-methoxyphenyl)methanamine) , which is lipid-soluble and reactive toward electrophiles .
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Reprotonation : Reacidification with HCl regenerates the water-soluble hydrochloride form, crucial for biological assays.
Salt Formation
The free base forms stable salts with acids beyond HCl, enabling crystallization and purification:
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Example : Reaction with p-toluenesulfonic acid (PTSA) yields a crystalline tosylate salt with improved thermal stability .
Ring-Opening Reactions
The strained cyclopropane ring undergoes controlled cleavage under acidic or thermal conditions:
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Acid-Mediated Opening : In HCl/ethanol, the cyclopropane ring opens to form allylic amines or alkenes, though detailed mechanisms are under study.
Stability and Reactivity Considerations
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Trifluoromethoxy Substitution
- Compound : 1-[4-(Trifluoromethoxy)phenyl]cyclopropylmethanamine hydrochloride (CAS 1209685-75-5) .
- Key Differences :
Fluorine Substitution
- Compound : (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (CAS 1269437-73-1) .
- Key Differences: Methoxy (-OCH₃) replaced with fluorine (-F).
Trifluoromethyl Substitution
- Compound : Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS 1159825-60-1) .
- Key Differences :
Dichloro Substitution
Enantiomeric Variations
Key Findings
Substituent Effects :
- Electron-donating groups (e.g., -OCH₃) enhance receptor binding via π-π interactions, while electron-withdrawing groups (e.g., -CF₃) improve metabolic stability .
- Halogen substitutions (e.g., -F, -Cl) optimize steric and electronic profiles for target selectivity .
Enantiomer-Specific Activity :
- (R)-enantiomers often exhibit superior receptor selectivity compared to (S)-forms, as seen in 5-HT2C agonists .
Synthetic Flexibility :
- Modular synthesis allows for rapid diversification of the cyclopropane core, enabling structure-activity relationship (SAR) studies .
Preparation Methods
Cyclopropyl Ring Formation
According to patent WO2005051904A2, novel processes for synthesizing cyclopropyl compounds involve cyclopropanation of suitable precursors such as cinnamic acid derivatives or related compounds. The process may include:
- Starting from p-hydroxycinnamic acid or its derivatives.
- Performing cyclopropanation reactions to form the cyclopropyl ring on the phenyl substituent.
- Oxidation steps to convert aldehydes to acids or esters as intermediates.
This patent outlines methods involving Weinreb amides and cyclopropyl amides as intermediates, which are reduced and converted through alcohol and aldehyde intermediates to achieve the desired cyclopropyl aldehyde and further transformations. The steps include:
- Contacting cyclopropyl amide compounds with reducing agents to form alcohols.
- Conversion of alcohols to aldehydes.
- Reaction with methoxymethylphosphorane to extend or modify the carbon chain.
Preparation of Stock Solutions and Formulations
For research and application purposes, the hydrochloride salt of (R)-Cyclopropyl(4-methoxyphenyl)methanamine is prepared in stock solutions of known molarity. The following table summarizes the preparation of stock solutions at different concentrations based on the compound’s molecular weight (approximately 213.7 g/mol for the free base, adjusted for the hydrochloride salt):
| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |
|---|---|---|
| 1 mM | 1 | 4.6794 |
| 5 mM | 1 | 0.9359 |
| 10 mM | 1 | 0.4679 |
| 1 mM | 5 | 23.3969 |
| 5 mM | 5 | 4.6794 |
| 10 mM | 5 | 2.3397 |
| 1 mM | 10 | 46.7937 |
| 5 mM | 10 | 9.3587 |
| 10 mM | 10 | 4.6794 |
Note: Volumes are calculated to achieve the desired molarity with the given mass of compound dissolved in solvent (usually water or DMSO).
Solubilization and Formulation Techniques
The hydrochloride salt is typically dissolved using a stepwise solvent addition method to ensure clarity and stability:
- Dissolve the compound in DMSO to prepare a master stock solution.
- Sequentially add co-solvents such as PEG300, Tween 80, and distilled water or corn oil.
- Use physical methods like vortexing, ultrasound, or gentle heating (hot water bath) to aid dissolution.
- Ensure the solution is clear before adding the next solvent to prevent precipitation.
This approach is crucial for in vivo formulations and experimental reproducibility.
Research Findings and Notes on Preparation
- The cyclopropyl moiety introduction via cyclopropanation of cinnamic acid derivatives is a well-established route offering good stereochemical control.
- Use of Weinreb amides and related intermediates allows for selective reduction and functionalization steps.
- The hydrochloride salt form enhances compound stability and solubility, facilitating biological testing.
- Physical dissolution methods (vortex, ultrasound) are recommended to achieve clear solutions during formulation.
- The preparation methods described in WO2005051904A2 provide scalable and efficient processes suitable for pharmaceutical development.
Summary Table of Key Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopropanation of substituted cinnamic acid | Cyclopropanation reagents, catalysts | Cyclopropyl-substituted intermediate |
| 2 | Conversion to aldehyde or ester intermediates | Oxidizing agents (e.g., Tollen's reagent) | Aldehyde or acid derivatives |
| 3 | Reductive amination or amide reduction | Reducing agents, amine sources | Methanamine derivative |
| 4 | Formation of hydrochloride salt | HCl gas or aqueous HCl | Stable hydrochloride salt |
| 5 | Preparation of stock solutions | DMSO, PEG300, Tween 80, water | Clear, stable solutions |
Q & A
Basic Research Questions
Q. What are the key structural features of cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, and how do they influence its physicochemical properties?
- Answer : The compound comprises a cyclopropyl ring attached to a methanamine group, which is linked to a 4-methoxyphenyl substituent. The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. The methoxy group on the phenyl ring increases electron density, potentially enhancing receptor binding via π-π interactions. The cyclopropane ring introduces strain, which may improve binding kinetics compared to larger rings (e.g., cyclobutyl or cyclopentyl) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Synthesis typically involves:
Cyclopropanation : Reacting an alkene with a carbene precursor (e.g., CH₂N₂) to form the cyclopropyl ring.
Coupling : Introducing the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
Salt Formation : Treating the free base with HCl to yield the hydrochloride salt.
Purification is achieved via recrystallization or HPLC, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry .
Advanced Research Questions
Q. How does the cyclopropyl group influence biological activity compared to other cyclic substituents (e.g., cyclobutyl)?
- Answer : The cyclopropyl ring’s strain and smaller size enhance binding affinity to targets like serotonin receptors. For example, replacing cyclopropyl with cyclobutyl reduces potency (EC₅₀ increases from 2.5 μM to 5 μM) due to decreased ring strain and altered van der Waals interactions. Comparative SAR studies using analogs with varying ring sizes are critical for optimizing target engagement .
Q. What experimental strategies are used to optimize enantiomeric purity during synthesis?
- Answer : Chiral resolution techniques include:
- Chiral HPLC : Using columns with cellulose-based stationary phases to separate (R)- and (S)-enantiomers.
- Asymmetric Catalysis : Employing chiral catalysts (e.g., BINAP-Ru complexes) in cyclopropanation to favor one enantiomer.
Enantiomeric excess (ee) is quantified via polarimetry or NMR with chiral shift reagents .
Q. How can researchers analyze receptor binding kinetics and selectivity of this compound?
- Answer :
- Radioligand Binding Assays : Use ³H-labeled serotonin or dopamine receptors to measure IC₅₀ values.
- Functional Assays : cAMP accumulation or calcium flux assays to determine agonist/antagonist profiles.
- Selectivity Screening : Test against off-target receptors (e.g., adrenergic, histaminergic) to assess specificity. Dose-response curves (0.1–100 μM) and Schild analysis are standard .
Q. How can contradictory data on biological activity across studies be resolved?
- Answer : Contradictions often arise from assay variability (e.g., cell type, receptor density). Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., HEK293T expressing hSERT) and buffer conditions.
- Meta-Analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to account for heterogeneity.
- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?
- Answer :
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability using force fields (e.g., CHARMM).
- QSAR Models : Relate logP and polar surface area (PSA) to bioavailability.
- CYP450 Docking : Predict metabolic stability via AutoDock Vina against CYP3A4/2D6 isoforms.
These methods guide lead optimization before in vivo PK studies .
Q. How can structural derivatives be designed to enhance metabolic stability without compromising activity?
- Answer :
- Bioisosteric Replacement : Substitute the methoxy group with CF₃ or OCF₃ to reduce oxidative metabolism.
- Cyclopropyl Modification : Introduce electron-withdrawing groups (e.g., F) to stabilize the ring against ring-opening.
- ProDrug Strategies : Esterify the amine to improve oral absorption.
In vitro microsomal stability assays (human liver microsomes) validate modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
